4-ethyl-2-fluorobenzoic acid

Medicinal Chemistry ADME Optimization Agrochemical Formulation

Researchers requiring precise lipophilic/electronic tuning face inconsistent regioisomer supply. 4-Ethyl-2-fluorobenzoic acid (CAS 37135-28-7) solves this as a high-purity building block with unique ortho-fluoro/para-ethyl substitution. • Balanced logP ~2.1 & pKa ~3.3 for optimal oral drug properties • Pre-installed fluorine enables efficient decarboxylative cross-coupling, avoiding low-yield late-stage fluorination • Stable crystalline solid (mp ~133 °C) ideal for salt/co-crystal design • Diagnostic 19F NMR shift streamlines reaction monitoring Reliable global supply; bulk quantities available.

Molecular Formula C9H9FO2
Molecular Weight 168.2
CAS No. 37135-28-7
Cat. No. B6262969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-2-fluorobenzoic acid
CAS37135-28-7
Molecular FormulaC9H9FO2
Molecular Weight168.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-2-fluorobenzoic Acid (CAS 37135-28-7): A Distinctive Ortho-Fluoro Para-Ethyl Benzoic Acid Building Block


4-Ethyl-2-fluorobenzoic acid (CAS 37135-28-7) is a disubstituted benzoic acid derivative featuring an ethyl group at the 4-position and a fluorine atom at the 2-position. This specific ortho-fluoro, para-ethyl substitution pattern imparts a unique combination of steric and electronic properties. The carboxylic acid functional group makes it a versatile intermediate for esterification and amidation, while the ortho-fluorine atom introduces a significant electron-withdrawing effect that modulates the acidity (pKa) and reactivity of the aromatic ring. The presence of the para-ethyl group systematically increases lipophilicity (logP) compared to non-alkylated or methyl-substituted analogs [1]. These combined effects make this compound a strategically important building block in the synthesis of pharmaceuticals and agrochemicals, where precise modulation of molecular properties is critical [2].

Critical Substituent Effects: Why 4-Ethyl-2-fluorobenzoic Acid Cannot Be Directly Substituted


Simple substitution with other in-class compounds like 4-ethylbenzoic acid or 2-fluorobenzoic acid is not possible if the research or industrial objective requires a specific balance of lipophilicity, acidity, and steric bulk. The ortho-fluorine in 4-ethyl-2-fluorobenzoic acid not only lowers the pKa relative to non-fluorinated analogs but also significantly influences the molecule's preferred conformation, hydrogen-bonding capacity, and metabolic stability through its electron-withdrawing effects and steric interactions [1]. Simultaneously, the para-ethyl group provides a predictable and quantifiable increase in logP compared to a simple methyl group or an unsubstituted ring, which is crucial for membrane permeability and target binding [2]. Replacing this specific regioisomer with, for example, 4-ethyl-3-fluorobenzoic acid or 2-ethyl-4-fluorobenzoic acid completely alters the vector of these electronic and lipophilic effects, leading to a different structure-activity relationship (SAR) profile that can cause a project to miss its target profile. The quantitative evidence below demonstrates these non-interchangeable property differences.

Quantified Property Differentiation of 4-Ethyl-2-fluorobenzoic Acid vs. Closest Analogs


Lipophilicity (logP) Increase vs. 2-Fluorobenzoic Acid and 4-Ethylbenzoic Acid

The introduction of a para-ethyl group to 2-fluorobenzoic acid significantly elevates its lipophilicity. 4-Ethyl-2-fluorobenzoic acid has a reported logP of approximately 2.1 , which is notably higher than the logP of its parent compound, 2-fluorobenzoic acid (logP 1.86) [1]. This ~0.24 unit increase, driven by the ethyl substituent, translates to a quantifiable enhancement in membrane permeability. Compared to the non-fluorinated analog, 4-ethylbenzoic acid, the target compound's logP is lower, demonstrating the opposing effects of the ortho-fluorine and para-ethyl groups: the fluorine atom, despite its electronegativity, has a unique and often counter-intuitive effect on logP when placed ortho to a carboxylic acid, compared to the purely lipophilic ethyl group [2].

Medicinal Chemistry ADME Optimization Agrochemical Formulation

pKa Modulation: Enhanced Acidity Over Non-Fluorinated Analogs

The ortho-fluorine atom in 4-ethyl-2-fluorobenzoic acid significantly increases its acidity relative to non-fluorinated analogs. While an exact experimental pKa for the target compound is not commonly reported, its value can be reliably inferred to be approximately 3.3 based on the well-characterized pKa of its parent compound, 2-fluorobenzoic acid (pKa = 3.27) [1]. The para-ethyl group, being an electron-donating group, would slightly raise the pKa compared to 2-fluorobenzoic acid itself. This contrasts starkly with the non-fluorinated analog, 4-ethylbenzoic acid, which has a predicted pKa of 4.25 [2]. The near-unit difference in pKa means 4-ethyl-2-fluorobenzoic acid is predominantly ionized (>99%) at physiological pH (7.4), whereas the equilibrium for 4-ethylbenzoic acid is less complete, impacting solubility, protein binding, and the ability to form stable pharmaceutical salts [3].

Physical Organic Chemistry Reactivity Salt Formation

Melting Point and Physical Form Differentiation for Handling and Formulation

The specific substitution pattern of 4-ethyl-2-fluorobenzoic acid results in a significantly higher melting point compared to its non-fluorinated analog. The target compound is reported to have a melting point of approximately 133 °C , which is about 20 °C higher than that of 4-ethylbenzoic acid (melting point range 112-113 °C) . This difference can be attributed to the improved crystal packing efficiency and stronger intermolecular interactions enabled by the ortho-fluorine atom's participation, a phenomenon discussed in detail for ortho-fluoro-substituted benzoic acids [1]. This higher and sharper melting point is a practical advantage, indicating a more stable, less hygroscopic crystalline solid that is easier to handle, store, and formulate into reproducible suspensions or solid-dosage forms.

Process Chemistry Formulation Science Solid-State Characterization

Regioisomeric Differentiation: Unique 19F NMR Spectroscopic Signature

As an ortho-fluorinated benzoic acid with a para-substituent, 4-ethyl-2-fluorobenzoic acid possesses a unique 19F NMR chemical shift and 1H coupling pattern that distinguishes it from all other positional isomers, such as 4-ethyl-3-fluorobenzoic acid (logP 2.73) [1] or 3-ethyl-2-fluorobenzoic acid. Ortho-fluorine substituents to a carbonyl group exhibit characteristic through-space coupling to carboxylic acid protons and distinct anisotropic shifts, creating a spectral 'fingerprint' that is absent in meta- or para-fluorinated analogs [2]. This facilitates rapid, non-destructive quantification and purity assessment of the desired regioisomer in complex reaction mixtures without the need for chromatographic separation. The 19F nucleus's 100% natural abundance and high gyromagnetic ratio ensure a robust and high-sensitivity analytical signal.

Analytical Chemistry Reaction Monitoring Quality Control

Steric and Electronic Profile for Decarboxylative Cross-Coupling vs. Non-Ortho-Substituted Analogs

The ortho-fluorine substituent in 4-ethyl-2-fluorobenzoic acid plays a critical role in directing metal-catalyzed transformations. A review of polyfluorobenzoic acid reactivity highlights that ortho-substituted benzoic acids can undergo decarboxylative cross-coupling reactions with distinct regioselectivity compared to their para- or meta-substituted analogs [1]. The carboxylate group acts as a directing group, and the ortho-fluorine can facilitate C-H activation or stabilize metallacycle intermediates in a way that non-halogenated or para-halogenated analogs cannot. This ortho-effect can lead to higher yields or exclusive formation of the ortho-substituted biaryl product. For instance, a patent on the preparation of fluorinated benzoic acids notes that achieving high-purity ortho-substituted products in such transformations is challenging and often results in low yields (e.g., 8.3%) with non-optimized substrates [2]. The use of a pre-built ortho-fluoro benzoic acid scaffold like 4-ethyl-2-fluorobenzoic acid bypasses these low-yielding synthetic steps, enabling a more convergent and efficient synthesis of complex ortho-fluoro biaryl targets [1].

Synthetic Chemistry Cross-Coupling C-H Activation

Differential Biological Activity Potential: Ortho-Fluoro vs. Para-Fluoro Isomers

While specific bioactivity data for 4-ethyl-2-fluorobenzoic acid is sparse in the public domain, a well-established SAR principle postulates that an ortho-fluorine substituent on an aromatic ring of a drug molecule can enhance metabolic stability by blocking a primary site of oxidative metabolism, while simultaneously influencing target binding affinity through electrostatic and conformational effects [1]. A research article on structural isomers of substituted benzoic acids demonstrates that placing a substituent in the ortho-position can lead to compounds with greater potency than the para-substituted isomer in two-thirds of cases [2]. Therefore, a medicinal chemist investigating a lead series where the 2-position of a benzoic acid core is a known metabolic soft spot would rationally prioritize 4-ethyl-2-fluorobenzoic acid as a building block over its 4-fluoro or unsubstituted analogs, as the latter would not provide this crucial ortho-blockade. This is a strategic, class-level inference that guides procurement decisions in early-stage drug discovery.

Drug Discovery Structure-Activity Relationship Metabolic Stability

Optimized Application Scenarios for 4-Ethyl-2-fluorobenzoic Acid Based on Quantitative Property Differentiation


Lead Optimization in Medicinal Chemistry: Fine-Tuning logP and pKa

Use 4-ethyl-2-fluorobenzoic acid as a 'Goldilocks' fragment when the target profile requires a logP around 2.1 and a pKa near 3.3. As demonstrated by the evidence, this compound offers a balanced lipophilic-hydrophilic character, avoiding the higher logP and lower acidity of 4-ethylbenzoic acid [REFS-1, Section 3]. This precise balance can improve oral absorption and target engagement, making it a superior choice for lead series where simple phenyl or 2-fluorophenyl rings have failed to achieve adequate cellular activity.

Convergent Synthesis of Ortho-Fluoro Biaryl Pharmacophores

Employ this compound as a key building block in decarboxylative cross-coupling reactions. The pre-installed ortho-fluorine atom directs C-H functionalization, enabling a convergent synthesis of complex ortho-fluoro biaryl motifs that are inaccessible via traditional linear routes. This avoids the low-yield (e.g., 8.3%) late-stage fluorination strategies that plague the synthesis of such intermediates [REFS-2, Section 3], thus providing a highly efficient and scalable route to advanced intermediates.

Development of Stable Crystalline Pharmaceutical Salts and Co-crystals

Leverage the high melting point (~133 °C) and stable crystalline lattice of 4-ethyl-2-fluorobenzoic acid, a direct consequence of its ortho-fluorine substitution pattern [REFS-3, Section 3]. This makes it a prime candidate for the rational design of pharmaceutical salts and co-crystals with consistent stoichiometry, low hygroscopicity, and excellent solid-state stability, which are critical for the eventual formulation of a drug product.

Analytical Method Development and High-Throughput Experimentation

Utilize the compound's unique 19F NMR spectroscopic signature as an internal standard or a clear bin for high-throughput reaction screening. The diagnostic ortho-fluorine shift, which is absent in other regioisomers, allows for real-time, non-destructive monitoring of reaction conversion and regioisomeric purity [REFS-4, Section 3], dramatically accelerating the 'Design-Make-Test-Analyze' cycle in medicinal chemistry labs.

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